Equipotent In Vitro Anti-Migratory Activity with Superior Enzymatic Stability Versus Native 17(S)-RvD1
In a direct head-to-head comparison, 17(R)-RvD1 (AT-RvD1) demonstrated equivalent inhibition of human polymorphonuclear leukocyte transendothelial migration compared to native 17(S)-RvD1 (EC₅₀ ≈ 30 nM for both compounds). However, the 17(R)-epimer exhibited sharply reduced enzymatic conversion by eicosanoid oxidoreductase, whereas native 17(S)-RvD1 was rapidly converted to 17-oxo-RvD1 which displayed dramatically reduced bioactivity [1]. This stereoselective resistance to inactivation constitutes the primary functional advantage of the 17(R) configuration over the native 17(S) form [1].
| Evidence Dimension | Enzymatic inactivation rate (relative) |
|---|---|
| Target Compound Data | Sharply reduced conversion; resists rapid inactivation |
| Comparator Or Baseline | 17(S)-RvD1: Rapid conversion to inactive 17-oxo-RvD1 |
| Quantified Difference | Qualitative: sharply reduced vs. rapid conversion; 17-oxo-RvD1 is essentially inactive |
| Conditions | Eicosanoid oxidoreductase assay; human recombinant enzyme system |
Why This Matters
For procurement decisions in inflammation resolution research, the 17(R)-epimer (and its methyl ester prodrug) provides sustained bioactivity in enzyme-rich inflammatory microenvironments where native RvD1 is rapidly inactivated.
- [1] Sun YP, Oh SF, Uddin J, Yang R, Gotlinger K, Campbell E, Colgan SP, Petasis NA, Serhan CN. Resolvin D1 and its aspirin-triggered 17R epimer. Stereochemical assignments, anti-inflammatory properties, and enzymatic inactivation. J Biol Chem. 2007 Mar 30;282(13):9323-34. doi: 10.1074/jbc.M609212200. View Source
